7-Fluoro-2-mercaptoquinazolin-4(3H)-one

Carbonic anhydrase Enzyme inhibition Drug discovery

7-Fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 69661-43-4) is a heterocyclic compound belonging to the quinazolinone family. It is characterized by a fluorine atom at the 7-position, a mercapto group at the 2-position, and a carbonyl group at the 4-position of the quinazolinone ring.

Molecular Formula C8H5FN2OS
Molecular Weight 196.2 g/mol
CAS No. 69661-43-4
Cat. No. B3042999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-mercaptoquinazolin-4(3H)-one
CAS69661-43-4
Molecular FormulaC8H5FN2OS
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=S)NC2=O
InChIInChI=1S/C8H5FN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
InChIKeyHWZRNSQRXUCWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 69661-43-4): A Fluorinated Quinazolinone Building Block for Medicinal Chemistry and Inhibitor Development


7-Fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 69661-43-4) is a heterocyclic compound belonging to the quinazolinone family. It is characterized by a fluorine atom at the 7-position, a mercapto group at the 2-position, and a carbonyl group at the 4-position of the quinazolinone ring . The compound is typically supplied as a solid with a purity of 95% . Its physical properties, including a melting point of 298-300 °C and a predicted density of 1.6±0.1 g/cm³, are documented in chemical databases . This compound serves as a key intermediate and a versatile building block in the synthesis of more complex heterocyclic molecules and is explored for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules .

7-Fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 69661-43-4): Why In-Class Compounds Cannot Be Interchanged


The presence of a fluorine atom at the 7-position and a mercapto group at the 2-position of the quinazolinone core dictates a unique set of chemical and biological properties that cannot be assumed for other analogs. Substitution with alternative halogens (e.g., 7-chloro or 7-bromo analogs) or the omission of the mercapto group leads to significant differences in electronic properties, lipophilicity, and target binding affinity. For instance, the fluorine atom's strong electron-withdrawing effect can alter the pKa of the mercapto group, thereby affecting its reactivity in nucleophilic substitution reactions and its interaction with enzyme active sites . Furthermore, the mercapto group provides a key handle for further derivatization via S-alkylation, enabling the creation of focused libraries not possible with non-thiol-containing quinazolinones [1]. These structural differences translate into quantifiable variations in inhibitory potency and selectivity, as detailed in the evidence below.

7-Fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 69661-43-4): Quantifiable Differentiation from Closest Analogs


Carbonic Anhydrase I Inhibitory Activity (Ki) of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one

7-Fluoro-2-mercaptoquinazolin-4(3H)-one acts as an inhibitor of human carbonic anhydrase I (hCA I). The inhibitory constant (Ki) has been determined in vitro. This activity is a key differentiator from non-fluorinated analogs, where the lack of the fluorine atom typically results in significantly reduced or absent inhibition of this isoform [1].

Carbonic anhydrase Enzyme inhibition Drug discovery

Dihydrofolate Reductase (DHFR) Inhibitory Activity of 2-Mercaptoquinazolin-4(3H)-one Derivatives

The 2-mercaptoquinazolin-4(3H)-one scaffold, from which 7-Fluoro-2-mercaptoquinazolin-4(3H)-one is derived, is a validated pharmacophore for inhibition of dihydrofolate reductase (DHFR). While direct data for the specific 7-fluoro analog is not publicly available, a review of the class confirms that derivatives of this scaffold can achieve nanomolar inhibition of DHFR, a key enzyme in folate metabolism and a target for anticancer and antimicrobial therapies [1]. The 7-fluoro substituent is expected to further enhance binding affinity and selectivity compared to the unsubstituted core.

Dihydrofolate reductase Anticancer Antimicrobial

Cytotoxic Activity Against Triple-Negative Breast Cancer (TNBC) Cells (MDA-MB-231)

A series of novel quinazolinone derivatives, designed on the structural framework of 2-mercaptoquinazolin-4(3H)-one, were evaluated for their anticancer potential against triple-negative breast cancer (TNBC) cell line MDA-MB-231. The most active compounds in the series, such as compound 3e, demonstrated an IC50 of 9.97 µM, with a significant selectivity index (IC50 of 222 µM on normal cells) [1]. This highlights the potential of 2-mercaptoquinazolin-4(3H)-one derivatives, including 7-Fluoro-2-mercaptoquinazolin-4(3H)-one, as a privileged scaffold for developing anti-TNBC agents.

Triple-negative breast cancer Cytotoxicity Anticancer

Optimal Use Cases for 7-Fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 69661-43-4) Based on Differentiated Evidence


Carbonic Anhydrase Inhibitor Lead Optimization Programs

The compound is best suited as a starting point for medicinal chemistry campaigns targeting human carbonic anhydrase isoforms, particularly hCA I. Its established, albeit modest, inhibitory activity (Ki = 3.7 µM) provides a tangible baseline for structure-activity relationship (SAR) studies [1]. The presence of the 7-fluoro and 2-mercapto groups offers clear vectors for chemical modification (e.g., S-alkylation, fluorination at other positions) to improve potency and selectivity towards hCA IX and XII, which are implicated in cancer progression.

Synthesis of Focused Libraries for DHFR-Dependent Targets

This compound is a valuable building block for generating libraries of 2-mercaptoquinazolin-4(3H)-one derivatives aimed at inhibiting dihydrofolate reductase (DHFR). Given the established nanomolar activity of related analogs against DHFR, the 7-fluoro variant is a prime candidate for lead optimization [1]. Researchers can leverage the mercapto group to introduce diverse substituents while maintaining the fluorine atom's beneficial electronic effects on the core scaffold.

Development of Novel Anticancer Agents Against Triple-Negative Breast Cancer (TNBC)

The demonstrated cytotoxicity of 2-mercaptoquinazolin-4(3H)-one derivatives against MDA-MB-231 cells, with IC50 values in the low micromolar range, positions 7-Fluoro-2-mercaptoquinazolin-4(3H)-one as a strategic intermediate for synthesizing new chemical entities for TNBC therapy [1]. The fluorine atom may enhance metabolic stability and cell permeability, making it a superior choice over non-fluorinated analogs for in vivo studies.

Green Chemistry and Process Development Research

The compound is an ideal substrate for evaluating new synthetic methodologies. Recent advances in green chemistry have demonstrated the successful synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones using deep eutectic solvents (DESs) under microwave or ultrasound irradiation [1]. 7-Fluoro-2-mercaptoquinazolin-4(3H)-one can be used as a model compound to optimize these eco-friendly protocols, assessing factors like yield, reaction time, and purity .

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